molecular formula C11H12N2O2S B097923 2-Methyl-1-tosyl-1H-imidazole CAS No. 86181-71-7

2-Methyl-1-tosyl-1H-imidazole

Cat. No. B097923
CAS RN: 86181-71-7
M. Wt: 236.29 g/mol
InChI Key: ZQJKJFXHLPAQNE-UHFFFAOYSA-N
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Description

The compound 2-Methyl-1-tosyl-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of applications in medicinal chemistry and as ligands in coordination chemistry. The substitution of the imidazole ring can significantly alter the chemical and physical properties of the compound, as well as its biological activity .

Synthesis Analysis

The synthesis of substituted imidazoles can be achieved through various methods. For instance, 1-methyl-2-(thienyl-2)imidazole, a related compound, was synthesized and further modified through electrophilic substitution reactions, demonstrating the versatility of imidazole derivatives in chemical synthesis . Similarly, 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles were synthesized from phenylacetyl bromides or 1-(phenylacetyl)imidazoles, indicating that substituted imidazoles can be prepared from different starting materials .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex, as evidenced by the study of azoimidazoles, which can exist in different isomeric forms. X-ray crystallography confirmed the structures of two isomeric dichloro bis[1-alkyl-2-(arylazo)imidazole] complexes of ruthenium(II), showcasing the structural diversity of imidazole derivatives .

Chemical Reactions Analysis

Imidazole derivatives participate in a variety of chemical reactions. For example, methyl-substituted imidazoles were shown to form complexes with CuCl2 and ZnCl2, which were studied using NMR relaxometry, EPR, and vibrational spectroscopy. The study revealed that the position of methyl substitution affects the type of complex formed and the strength of metal-ligand interactions . Additionally, 1-(methyldithiocarbonyl)imidazole was used as a thiocarbonyl transfer reagent for the synthesis of thioureas, demonstrating the reactivity of imidazole derivatives in sulfur transfer reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their substitution patterns. The coordination properties of methyl-substituted imidazoles with copper and zinc ions were found to differ based on the position of the methyl group, which affects the geometry and stability of the resulting complexes . The electronic properties of the substituents, such as inductive and hyperconjugative effects, play a significant role in determining the properties of these complexes. This highlights the importance of substitution patterns in tailoring the properties of imidazole derivatives for specific applications .

Scientific Research Applications

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . These applications range from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

The synthesis of imidazoles has seen recent advances . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

Imidazole and its derivatives have a wide range of applications in various fields . Here are some of the key applications:

  • Pharmaceuticals and Agrochemicals : Imidazoles are used in the development of many drugs due to their broad range of chemical and biological properties . They are found in several commercially available drugs such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

  • Dyes for Solar Cells and Other Optical Applications : Imidazoles are being used in the research and development of dyes for solar cells and other optical applications .

  • Functional Materials : Imidazoles are used in the development of functional materials .

  • Catalysis : Imidazoles are used in catalysis .

  • Synthesis of Other Chemical Compounds : Imidazoles are used as intermediates in the synthesis of other chemical compounds .

  • Biological Research : Imidazoles are used in biological research, including studies on DNA structures .

  • Synthesis of Other Chemical Compounds : Imidazole derivatives can be used as intermediates in the synthesis of other chemical compounds . For example, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .

  • Catalysis : Some imidazole derivatives have been used as efficient catalysts. For instance, 2-(4,5-Dimethyl-1-m-tolyl-1H-imidazole-2-yl)phenol has been used as a catalyst, with features such as high product yields, shorter reaction time, low catalyst loading, and easy work-up procedure .

  • Therapeutic Potential : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . They are found in several commercially available drugs .

Safety And Hazards

While specific safety data for 2-Methyl-1-tosyl-1H-imidazole was not found, safety data sheets for similar compounds, such as imidazole, provide important information on handling, storage, and disposal .

Future Directions

Imidazole and its derivatives have been playing a central role in the treatment of numerous types of diseases, and new derivatives for medicinal use are being energetically developed worldwide . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJKJFXHLPAQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589538
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-tosyl-1H-imidazole

CAS RN

86181-71-7
Record name 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Wang, T Zhou, M Wu, Q Ye, X He - Molecules, 2023 - mdpi.com
A controllable synthesis of trisubstituted imidazoles and pyrroles has been developed through rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-trizaoles with β-…
Number of citations: 8 www.mdpi.com
KK Rajbongshi, I Saikia, LD Chanu… - The Journal of …, 2016 - ACS Publications
N,N-Dibromo-p-toluene sulfonamide (TsNBr 2 ) has been found to be an effective reagent for various aminofunctionalization reactions. This reagent behaves both as an electrophilic …
Number of citations: 39 pubs.acs.org

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